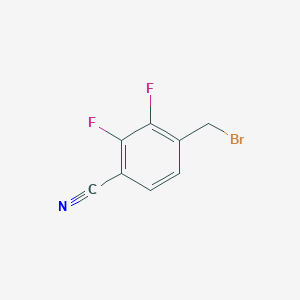

4-(Bromomethyl)-2,3-difluorobenzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

510772-87-9 |

|---|---|

Molecular Formula |

C8H4BrF2N |

Molecular Weight |

232.02 g/mol |

IUPAC Name |

4-(bromomethyl)-2,3-difluorobenzonitrile |

InChI |

InChI=1S/C8H4BrF2N/c9-3-5-1-2-6(4-12)8(11)7(5)10/h1-2H,3H2 |

InChI Key |

WCRCRGGHKVPEBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl 2,3 Difluorobenzonitrile

Precursor Synthesis Strategies and Derivatization

The initial phase in the synthesis of 4-(bromomethyl)-2,3-difluorobenzonitrile is the formation of a substituted 2,3-difluorobenzonitrile (B1214704) precursor. This typically involves the strategic introduction of fluorine and nitrile functionalities onto a benzene (B151609) ring, followed by modifications to achieve the desired substitution pattern.

Synthesis of 2,3-Difluorobenzonitrile Core Structures

The construction of the 2,3-difluorobenzonitrile scaffold is a foundational step that can be achieved through several established synthetic routes. These methods focus on the precise installation of the fluorine and nitrile groups onto the aromatic ring.

Halogen exchange, particularly the replacement of chlorine with fluorine, is a common and effective method for the synthesis of fluorinated aromatic compounds. This process, often referred to as the Halex process, is typically carried out by treating a corresponding chlorobenzonitrile with an alkali metal fluoride (B91410). google.com The reaction is generally performed in the presence of a high-boiling point aprotic solvent.

For the synthesis of difluorobenzonitriles, a dichlorobenzonitrile precursor is treated with a fluoride source, such as potassium fluoride (KF). audreyli.com The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts. The reaction temperatures for these exchange reactions can range from 80 to 220°C. google.com

Table 1: Illustrative Conditions for Halogen Exchange in the Synthesis of Fluorobenzonitriles

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 3,4-Dichlorobenzonitrile | KF, Ph4PBr | 1,3-Dimethylimidazolidine-2-one | Reflux | 3,4-Difluorobenzonitrile | ~70 |

| 4-Chlorobenzonitrile | KF | 1,3-Dimethylimidazolidine-2-one | 225 | 4-Fluorobenzonitrile | 60 |

This data is illustrative of typical halogen exchange reactions and may not represent optimized conditions.

The Sandmeyer reaction is a versatile and widely used method for the introduction of a nitrile group onto an aromatic ring. wikipedia.org This reaction proceeds through the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. masterorganicchemistry.com This transformation is a key step in the synthesis of various benzonitrile (B105546) derivatives. nih.gov

The process begins with the conversion of an appropriately substituted aniline (B41778) derivative to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is then reacted with copper(I) cyanide to yield the desired benzonitrile. masterorganicchemistry.com This method is advantageous due to the ready availability of a wide range of aniline precursors.

Table 2: Key Steps in the Sandmeyer Reaction for Benzonitrile Synthesis

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | Aromatic Amine | NaNO₂, Acid (e.g., HCl) | Aryl Diazonium Salt |

Regioselective Functionalization of Difluorobenzonitrile Scaffolds

Achieving the correct substitution pattern on the difluorobenzonitrile core is critical for the synthesis of the target molecule. The synthesis of a precursor such as 4-methyl-2,3-difluorobenzonitrile is a key step. One common strategy is to start with a commercially available, appropriately substituted precursor and then introduce the necessary functional groups. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile (B68015) has been achieved through a multi-step process starting from different precursors, indicating that building the desired substitution pattern from a simpler starting material is a viable approach. google.comchemicalbook.com

Another approach involves the functionalization of a pre-existing difluorinated aromatic compound. Ligand-controlled palladium-catalyzed reactions have been shown to enable regioselective functionalization of fluorinated molecules, which could be applied to introduce substituents at specific positions on a difluorobenzonitrile ring. nih.gov

Benzylic Bromination Approaches to this compound

The final key transformation in the synthesis of this compound is the bromination of the methyl group at the 4-position of the 2,3-difluorobenzonitrile precursor. This is typically achieved through a free-radical substitution reaction.

Radical Bromination Methodologies (e.g., N-Bromosuccinimide (NBS)-Mediated Reactions)

Benzylic bromination is selectively accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions. libretexts.orggoogle.com This method, often referred to as the Wohl-Ziegler reaction, is highly effective for the bromination of the benzylic position of toluene (B28343) and its derivatives. researchgate.net

The reaction proceeds via a free-radical chain mechanism. The initiator promotes the formation of a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a source of bromine, which can be molecular bromine generated in situ from the reaction of HBr with NBS, to form the desired bromomethyl product and another bromine radical, which continues the chain reaction. youtube.comyoutube.comchadsprep.com The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to prevent competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

Table 3: Typical Conditions for NBS-Mediated Benzylic Bromination

| Substrate | Reagents | Initiator | Solvent | Product |

|---|

Photoinitiation and Thermal Conditions

The Wohl-Ziegler reaction is typically initiated under either photochemical or thermal conditions. newera-spectro.com

Photoinitiation: This method involves the use of light, often from a high-pressure mercury lamp or modern LEDs, to induce the homolytic cleavage of the bromine source, which is typically N-Bromosuccinimide (NBS). The advantage of photoinitiation is that it can often be carried out at lower temperatures, which can help to minimize side reactions. Continuous flow photoreactors are increasingly being used to improve the safety and scalability of these reactions, offering better control over irradiation and temperature. digitellinc.comrsc.org

Thermal Conditions: In the absence of light, the reaction can be initiated by the thermal decomposition of a radical initiator. Common initiators include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). acs.orgrsc.org The reaction is typically refluxed in a suitable solvent until the starting material is consumed. For example, the synthesis of the related compound 2-(bromomethyl)-4-methoxybenzonitrile (B3257480) was achieved in 81% yield by refluxing the starting material with NBS and BPO in carbon tetrachloride for 16 hours. chemicalbook.com The selection of the initiator and solvent is crucial, as their interaction can influence reaction time and yield. researchgate.net

Below is a table summarizing typical conditions for benzylic bromination reactions.

| Starting Material | Brominating Agent (equiv.) | Initiator (equiv.) | Solvent | Conditions | Yield (%) | Reference |

| 4-Methylbenzonitrile | NBS (1.2) | AIBN | CCl₄ | Reflux, 8 h | 90 | rsc.org |

| 4-Methoxy-2-methylbenzonitrile | NBS (1.1) | BPO (0.03) | CCl₄ | 80°C, 16 h | 81 | chemicalbook.com |

| 2-Fluoro-3-nitrotoluene | NBS | Benzoyl Peroxide | Acetonitrile | Continuous Addition | - | newera-spectro.com |

| 4-Methyl-3-(trifluoromethyl)benzonitrile | NBS | - | - | Photochemical (Flow) | - | researchgate.net |

Control of Monobromination Selectivity

A significant challenge in benzylic bromination is preventing over-bromination, which leads to the formation of dibromo- and tribromomethyl byproducts. acs.org Achieving high selectivity for the desired monobrominated product, this compound, is crucial for simplifying purification and maximizing yield.

Several strategies are employed to control selectivity:

Stoichiometry: Careful control over the amount of the brominating agent is paramount. Using a slight excess (e.g., 1.1 equivalents) of NBS can help to ensure complete conversion of the starting material while minimizing the formation of the dibromide byproduct. acs.org

Low Bromine Concentration: The Wohl-Ziegler reaction's utility stems from the fact that NBS provides a low, steady-state concentration of molecular bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. libretexts.org

Continuous Addition: A continuous or portion-wise addition of NBS can maintain a low concentration of the brominating agent throughout the reaction, thereby suppressing over-bromination. newera-spectro.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as residence time, temperature, and stoichiometry. This high level of control can significantly enhance the selectivity of monobromination. rsc.orgresearchgate.net

Alternative Bromination Reagents and Catalytic Systems

While NBS is the most common reagent for this transformation, several alternatives exist, offering potential advantages in terms of safety, selectivity, or environmental impact.

Bromotrichloromethane (BrCCl₃): This reagent can be used in photochemical brominations and has shown compatibility with electron-rich aromatic substrates that are often problematic for NBS due to competing electrophilic ring bromination. rsc.org

Oxidative Bromination: Systems using an oxidant such as hydrogen peroxide (H₂O₂) with a bromide source like hydrobromic acid (HBr) or a bromide salt provide a "bromine-less" alternative. researchgate.net This method is attractive due to its high atom economy, as the only byproduct is water. researchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can be used as an alternative to NBS and is sometimes employed in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) to prevent competing aromatic bromination.

Multi-Step Synthetic Sequences and Route Design

The synthesis of this compound is fundamentally a multi-step process, beginning with the construction of the substituted aromatic ring.

Convergent and Linear Synthesis Strategies

The most direct and common approach to this compound is a linear synthesis . This strategy involves the sequential modification of a starting material. A plausible linear route would begin with a suitably substituted aniline or benzene derivative, followed by the introduction of the nitrile and methyl groups, and culminating in the final benzylic bromination.

A potential linear synthetic pathway could be:

Starting Material: A compound like 2,3-difluoroaniline (B47769) or 1,2,3-trifluorobenzene.

Introduction of Methyl Group: This could be achieved through reactions like the Friedel-Crafts alkylation, though this can be challenging on highly fluorinated rings. A more likely route involves a Sandmeyer-type reaction from an aniline to introduce other functionalities that can be converted to a methyl group.

Introduction of Nitrile Group: The cyano group is often introduced via a Sandmeyer reaction using copper(I) cyanide on a diazonium salt derived from an aniline, or through palladium-catalyzed cyanation of an aryl halide. For instance, 4-amino-3,5-difluorobenzonitrile (B171853) has been synthesized from 4-bromo-2,6-difluoroaniline (B33399) and CuCN in DMF. nih.gov

Final Bromination: The resulting 4-methyl-2,3-difluorobenzonitrile would then undergo the final benzylic bromination as described previously.

A convergent synthesis , which involves preparing different fragments of the molecule separately and then combining them, is generally not applicable to a relatively small and simple molecule like this compound.

Evaluation of Synthetic Efficiency and Atom Economy

Atom Economy: This metric, a key principle of green chemistry, assesses the efficiency with which atoms from the reactants are incorporated into the final product. The benzylic bromination step using NBS has a moderate atom economy due to the formation of succinimide (B58015) as a byproduct. In contrast, oxidative bromination methods using H₂O₂/HBr offer a significantly higher atom economy. researchgate.net The atom economy of the entire synthetic sequence would need to consider all reagents and byproducts from the start of the synthesis.

Process Chemistry Considerations for Scalable Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, cost-effectiveness, and environmental sustainability.

Solvent Selection: Chlorinated solvents like carbon tetrachloride (CCl₄), traditionally used in Wohl-Ziegler reactions, are now largely avoided due to their toxicity and environmental impact. digitellinc.com Greener alternatives such as acetonitrile, ethyl acetate, or 1,2-dichlorobenzene (B45396) are preferred. acs.orgresearchgate.net

Safety: The use of radical initiators like BPO, which can be explosive, presents a safety risk on a large scale. digitellinc.com Photochemical methods, particularly in continuous flow reactors, can mitigate these risks by eliminating the need for such initiators and providing better temperature control. digitellinc.com The final product, a benzyl (B1604629) bromide, is a lachrymator and a potential mutagen, requiring careful handling and containment.

Purification: On a large scale, purification by chromatography is often not economically viable. Crystallization is the preferred method for purifying the final product and intermediates. The reaction must be optimized to minimize byproducts, particularly the dibrominated species, which may co-crystallize with the desired product, making purification difficult.

Optimization of Reaction Conditions for Industrial Relevance

The selective bromination of the methyl group on the difluorobenzonitrile ring is typically achieved through a free-radical chain reaction. Key parameters that are optimized for industrial-scale production include the choice of brominating agent, initiator, reaction temperature, and reaction time.

Brominating Agent: For industrial applications, N-bromosuccinimide (NBS) is a commonly employed brominating agent for benzylic brominations. Its use is favored due to its solid nature, which simplifies handling compared to liquid bromine, and its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as aromatic bromination. The stoichiometry of NBS is a critical parameter to optimize, with a slight excess often used to ensure complete conversion of the starting material.

Initiator: The initiation of the radical reaction can be achieved through thermal or photochemical methods.

Thermal Initiation: Chemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are frequently used. These compounds decompose upon heating to generate radicals that initiate the bromination chain reaction. The concentration of the initiator is a key variable; a higher concentration can increase the reaction rate but may also lead to the formation of impurities.

Photochemical Initiation: The use of UV light to initiate the reaction is another viable industrial method. Photochemical initiation can often be performed at lower temperatures, which can improve the selectivity of the reaction and reduce the formation of thermally induced byproducts.

Reaction Temperature and Time: The optimal reaction temperature is a balance between achieving a practical reaction rate and minimizing side reactions. For thermally initiated reactions with AIBN or BPO, temperatures typically range from 60 to 90 °C. The reaction time is determined by monitoring the consumption of the starting material, often by chromatographic methods such as HPLC or GC. Over-extending the reaction time can lead to the formation of the dibrominated byproduct, 4-(dibromomethyl)-2,3-difluorobenzonitrile.

Table 1: Illustrative Reaction Conditions for Benzylic Bromination

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 4-methyl-2,3-difluorobenzonitrile | 4-methyl-2,3-difluorobenzonitrile |

| Brominating Agent | N-Bromosuccinimide (1.1 eq) | N-Bromosuccinimide (1.05 eq) |

| Initiator | AIBN (0.05 eq) | Benzoyl Peroxide (0.05 eq) |

| Solvent | Acetonitrile | Dichloromethane (B109758) |

| Temperature | 80 °C | 75 °C |

| Reaction Time | 4-6 hours | 5-7 hours |

| Typical Yield | > 90% | > 90% |

Solvent Selection and Reaction Engineering Aspects

Solvent Selection: A range of solvents can be used for benzylic bromination reactions.

Chlorinated Solvents: Carbon tetrachloride was traditionally a solvent of choice for radical brominations due to its inertness. However, due to its toxicity and environmental concerns, its use has been largely phased out. Other chlorinated solvents like dichloromethane or 1,2-dichloroethane (B1671644) may be used, but their environmental impact is also a consideration.

Non-Chlorinated Solvents: More environmentally benign solvents are preferred for industrial processes. Acetonitrile is a common choice as it is relatively polar and can facilitate the reaction while being readily recoverable. researchgate.net Hydrocarbons such as cyclohexane (B81311) or heptane (B126788) are also used, particularly in reactions where the succinimide byproduct can be easily filtered off. The use of "green" solvents or even performing the reaction in an aqueous medium is an area of ongoing research to improve the environmental profile of the process. researchgate.net

Reaction Engineering: For large-scale production, reaction engineering principles are applied to ensure process safety, consistency, and efficiency.

Batch vs. Continuous Processing: While traditional synthesis is often developed in batch reactors, continuous flow chemistry is gaining traction for industrial applications. Continuous flow reactors offer advantages such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions. The photobromination of substituted toluenes has been successfully implemented in continuous flow systems. researchgate.net

Process Analytical Technology (PAT): The implementation of in-situ monitoring techniques (e.g., FTIR or Raman spectroscopy) allows for real-time tracking of the reaction progress. This enables precise determination of the reaction endpoint, which is critical to prevent the formation of over-brominated impurities and to ensure batch-to-batch consistency.

Table 2: Comparison of Solvents for Benzylic Bromination

| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |

| Carbon Tetrachloride | 2.2 | 77 | High toxicity, environmentally hazardous |

| Dichloromethane | 9.1 | 40 | Good solvent, but environmental concerns |

| Acetonitrile | 37.5 | 82 | Good alternative to chlorinated solvents, easily recoverable |

| Cyclohexane | 2.0 | 81 | Non-polar, allows for easy filtration of succinimide |

| Water | 80.1 | 100 | Environmentally friendly, but may require phase-transfer catalysts |

Reactivity and Mechanistic Investigations of 4 Bromomethyl 2,3 Difluorobenzonitrile

Transformations Involving the Benzylic Bromomethyl Group

The primary site of reactivity in 4-(Bromomethyl)-2,3-difluorobenzonitrile is the benzylic carbon atom bonded to the bromine. The carbon-bromine bond is polarized, rendering the carbon electrophilic and the bromine a good leaving group. The presence of the aromatic ring stabilizes potential transition states, facilitating reactions at this position.

Nucleophilic substitution is the most common reaction pathway for this compound. The reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. For a primary benzylic halide such as this compound, the SN2 pathway is generally favored. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The competing SN1 pathway, which proceeds through a relatively stable benzylic carbocation intermediate, is less common for primary substrates but can be promoted by polar, protic solvents and non-basic, weak nucleophiles. The electron-withdrawing nature of the two fluorine atoms and the nitrile group on the aromatic ring tends to destabilize the formation of a positive charge at the benzylic position, further favoring the SN2 mechanism.

This compound is expected to react with oxygen-based nucleophiles to yield ethers and alcohols. Hydrolysis, the reaction with water, typically requires heating and yields 4-(hydroxymethyl)-2,3-difluorobenzonitrile. Similarly, alcoholysis with an alcohol (ROH) in the presence of a non-nucleophilic base (to neutralize the HBr byproduct) produces the corresponding ether, 4-(alkoxymethyl)-2,3-difluorobenzonitrile.

Table 1: Representative Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Water | H₂O, heat | 4-(Hydroxymethyl)-2,3-difluorobenzonitrile | Hydrolysis |

| Methanol | CH₃OH, K₂CO₃ | 4-(Methoxymethyl)-2,3-difluorobenzonitrile | Alcoholysis |

| Phenol | C₆H₅OH, K₂CO₃ | 4-(Phenoxymethyl)-2,3-difluorobenzonitrile | Williamson Ether Synthesis |

Nitrogen nucleophiles readily displace the benzylic bromide. The reaction with sodium azide (B81097) in a polar aprotic solvent like DMF or acetone (B3395972) is a highly efficient method for the synthesis of 4-(azidomethyl)-2,3-difluorobenzonitrile. rsc.org This transformation is analogous to the high-yield synthesis of other fluorinated benzyl (B1604629) azides from their corresponding bromides. rsc.org Amination can be achieved using ammonia (B1221849) to produce the primary amine, or with primary and secondary amines to yield the corresponding secondary and tertiary amines, respectively.

Table 2: Synthesis of 4-(Azidomethyl)-2,3-difluorobenzonitrile

| Substrate | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,4-Difluorobenzyl bromide | NaN₃ (1.5 equiv) | Not specified | 87% | rsc.org |

| 4-(Trifluoromethyl)benzyl bromide | NaN₃ (1.5 equiv) | Not specified | 95% | rsc.org |

| This compound | NaN₃ | DMF/Acetone | High (expected) | - |

Thioethers (or sulfides) are synthesized by the reaction of this compound with thiols or their conjugate bases (thiolates). nih.gov These reactions proceed rapidly and in high yield via an SN2 mechanism, owing to the high nucleophilicity of sulfur species. For example, reaction with sodium thiophenoxide in a solvent like ethanol (B145695) or DMF would produce 4-((phenylthio)methyl)-2,3-difluorobenzonitrile.

Table 3: Representative Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Thiophenol | C₆H₅SH, Et₃N | 4-((Phenylthio)methyl)-2,3-difluorobenzonitrile | Thioether Synthesis |

| Sodium hydrosulfide | NaSH | 4-(Mercaptomethyl)-2,3-difluorobenzonitrile | Thiol Synthesis |

| Sodium thiocyanate | NaSCN | 4-(Thiocyanatomethyl)-2,3-difluorobenzonitrile | Thiocyanate Synthesis |

The formation of new carbon-carbon bonds can be achieved using carbon-based nucleophiles. The reaction with an alkali metal cyanide, such as sodium cyanide in DMSO, results in a one-carbon chain extension, yielding (2,3-difluoro-4-cyanophenyl)acetonitrile. Another important C-C bond-forming reaction is the alkylation of malonic esters. frontiersin.org In a typical procedure, diethyl malonate is deprotonated with a base like sodium ethoxide, and the resulting enolate anion attacks the benzylic carbon of this compound to produce diethyl 2-((2,3-difluoro-4-cyanophenyl)methyl)malonate.

Table 4: Representative Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Cyanide | NaCN | (2,3-Difluoro-4-cyanophenyl)acetonitrile | Cyanation |

| Diethyl malonate | CH₂(COOEt)₂, NaOEt | Diethyl 2-((2,3-difluoro-4-cyanophenyl)methyl)malonate | Malonic Ester Synthesis |

The carbon-bromine bond in this compound allows for the formation of organometallic reagents, most notably Grignard reagents. This reaction involves treating the benzyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction must be performed under strictly anhydrous and oxygen-free conditions, as Grignard reagents react rapidly with water or oxygen. wikipedia.orglibretexts.org

The formation reaction is: 4-(BrCH₂)-C₆H₃F₂(CN) + Mg → 4-(MgBrCH₂)-C₆H₃F₂(CN)

The presence of the nitrile functional group can complicate the reaction, as traditional Grignard reagents can react with nitriles. However, studies have shown that functionalized Grignard reagents bearing nitrile groups can be prepared successfully by using highly activated magnesium (Rieke magnesium) at very low temperatures (e.g., -78 °C), which prevents side reactions. cmu.edu

Once formed, the (2,3-difluoro-4-cyanobenzyl)magnesium bromide is a potent nucleophile and a strong base. libretexts.org It is a valuable intermediate in synthesis, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles and in metal-catalyzed cross-coupling reactions. Similarly, an organolithium reagent can be formed by reacting the benzyl bromide with two equivalents of lithium metal. libretexts.org These organometallic intermediates are key for building more complex molecular architectures.

Elimination Reactions and Olefin Formation

Treatment of this compound with a suitable base can induce the elimination of hydrogen bromide (HBr) to form an olefin. docbrown.info This reaction typically requires a non-nucleophilic, strong base to favor elimination over substitution. docbrown.info The product of such a reaction would be a stilbene (B7821643) derivative if the elimination is followed by a coupling reaction. nih.govrsc.orgdtu.dkthieme-connect.com

The mechanism can proceed through either an E1 or E2 pathway, depending on the reaction conditions and the substrate structure. researchgate.net For a primary benzylic bromide like this compound, an E2 mechanism is more likely, involving a concerted deprotonation of a beta-hydrogen and departure of the bromide leaving group. docbrown.info The formation of stilbene-type compounds from benzyl halides is a well-established synthetic strategy. nih.govrsc.orgdtu.dkthieme-connect.comtandfonline.com

Chemical Modifications of the Nitrile Functionality

The cyano group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds through an intermediate amide. While specific hydrolysis data for this compound is not available, studies on related benzonitriles indicate that this is a standard conversion. It is important to note that the bromomethyl group is also susceptible to hydrolysis, which could lead to the formation of 4-(hydroxymethyl)-2,3-difluorobenzoic acid.

Esterification can be achieved by reacting the nitrile with an alcohol in the presence of a strong acid catalyst, a process known as the Pinner reaction, which proceeds via an imidate intermediate. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org

Reduction to Aldehydes and Primary Amines

The nitrile group can be reduced to either an aldehyde or a primary amine depending on the reducing agent and reaction conditions. Partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup.

Complete reduction to a primary amine, 4-(aminomethyl)-2,3-difluorobenzyl bromide, can be accomplished using stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemicalforums.comasianpubs.orgchemistrysteps.com The choice of reducing agent is critical to avoid unwanted side reactions, particularly with the bromomethyl group. For instance, using sodium borohydride (B1222165) in combination with a transition metal salt can be an effective method for nitrile reduction. asianpubs.orgorientjchem.org

Common Reducing Agents for Nitrile Conversion:

| Reagent | Product | Notes |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Requires careful control of stoichiometry and temperature. |

| Lithium aluminum hydride (LiAlH₄) | Primary Amine | Potent reducing agent; may also reduce the bromomethyl group. |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine | Can be a cleaner method, but catalyst choice is important. |

| Sodium Borohydride/Transition Metal Salt | Primary Amine | Milder alternative to LiAlH₄. asianpubs.orgorientjchem.org |

Synthesis of Amidines and Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

The nitrile group serves as a precursor for the synthesis of various nitrogen-containing heterocycles.

The reaction of this compound with amines, often activated by a strong base or a Lewis acid, can lead to the formation of N-substituted amidines. nih.govcore.ac.ukmdpi.combeilstein-journals.orgresearchgate.net This transformation is a valuable method for introducing a basic, nitrogen-containing functional group. The Pinner reaction can also be utilized to form an imidate, which can then be treated with an amine to yield an amidine. wikipedia.orgorganic-chemistry.orgresearchgate.net

Furthermore, the nitrile can undergo a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc bromide, to form a tetrazole ring. scispace.comresearchgate.netgoogle.comgoogle.com This reaction provides access to 5-(4-(bromomethyl)-2,3-difluorophenyl)-1H-tetrazole, a structure that can act as a bioisostere for a carboxylic acid group in medicinal chemistry. The synthesis can often be performed efficiently in a continuous-flow microreactor. scispace.com

[2+3] Cycloaddition Reactions

The bromomethyl group of this compound serves as a versatile handle for various chemical transformations, including its participation in [2+3] cycloaddition reactions. This reactivity is typically achieved through a two-step, one-pot process where the benzylic bromide is first converted into a corresponding benzylic azide. This in situ generation of the azide is accomplished by nucleophilic substitution with an azide source, such as sodium azide. nih.govrsc.org

Once formed, the 4-(azidomethyl)-2,3-difluorobenzonitrile intermediate can readily undergo a [2+3] cycloaddition reaction with a variety of alkynes. This reaction, often referred to as an azide-alkyne cycloaddition or "click" reaction, leads to the formation of a stable 1,2,3-triazole ring system. beilstein-journals.orgbeilstein-archives.org The process is frequently catalyzed by copper(I) species, which ensures high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. rsc.orgbeilstein-journals.org

The general scheme for this reaction is as follows:

Azide Formation: The benzylic bromide reacts with sodium azide (NaN₃) to form the benzylic azide intermediate.

Cycloaddition: The in situ generated azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole product. mdpi.com

This synthetic route is highly efficient and tolerates a wide range of functional groups on the alkyne partner, allowing for the synthesis of a diverse library of triazole-containing difluorobenzonitrile derivatives. beilstein-archives.org The reaction conditions are generally mild, often proceeding at room or slightly elevated temperatures in various solvents. beilstein-journals.org

Table 1: Representative [2+3] Cycloaddition Reactions This table is interactive. Click on the headers to sort the data.

| Alkyne Partner | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Phenylacetylene | 1-((2,3-Difluoro-4-cyanophenyl)methyl)-4-phenyl-1H-1,2,3-triazole | NaN₃, CuI, Et₃N, 30-85°C | 85-95 |

| Ethyl propiolate | Ethyl 1-((2,3-Difluoro-4-cyanophenyl)methyl)-1H-1,2,3-triazole-4-carboxylate | NaN₃, CuSO₄, Na-Ascorbate, 60°C | 80-90 |

| 1-Heptyne | 1-((2,3-Difluoro-4-cyanophenyl)methyl)-4-pentyl-1H-1,2,3-triazole | NaN₃, Cu(I)@IPSi, H₂O, 60°C | 75-85 |

Reactivity of the Difluorinated Aromatic Ring

The chemical behavior of the aromatic core of this compound is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group. These substituents render the aromatic ring highly electron-deficient, which dictates its reactivity towards both nucleophilic and electrophilic reagents. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

Aromatic rings that are electron-poor are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case is a fluoride (B91410) ion. The presence of strong electron-withdrawing groups is crucial as they are necessary to activate the ring for nucleophilic attack. wikipedia.orgresearchgate.net Fluorine is often an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect," where its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic. nih.govnih.gov

The nitrile (-C≡N) group is a powerful electron-withdrawing substituent, acting through both inductive and resonance effects. nih.gov Its presence is critical for activating the difluorinated ring of this compound towards SNAr. The nitrile group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack, through delocalization. researchgate.netwuxiapptec.com This stabilization lowers the activation energy of the reaction, facilitating the substitution process. frontiersin.org The activating effect is most pronounced when the nitrile group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. wikipedia.org

In this compound, the nitrile group is para to the fluorine atom at the C-2 position and meta to the fluorine at the C-3 position. According to the established principles of SNAr, nucleophilic attack is strongly favored at positions ortho and para to a strongly activating group. wikipedia.orgresearchgate.net Therefore, nucleophilic substitution is expected to occur selectively at the C-2 position, displacing the fluorine atom that is para to the activating nitrile group. Substitution at the C-3 position is significantly less favorable. researchgate.netsemanticscholar.org

The scope of this reaction is broad, accommodating a variety of nucleophiles. Common nucleophiles that can participate in SNAr reactions with activated fluoroarenes include alkoxides, thiolates, and amines. nih.govresearchgate.net

Table 2: Regioselectivity in SNAr Reactions of this compound This table is interactive. Click on the headers to sort the data.

| Nucleophile | Reagent Example | Predicted Major Product | Reaction Position |

|---|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 4-(Bromomethyl)-3-fluoro-2-methoxybenzonitrile | C-2 |

| Nitrogen | Ammonia (NH₃) | 2-Amino-4-(bromomethyl)-3-fluorobenzonitrile | C-2 |

| Nitrogen | Piperidine | 4-(Bromomethyl)-3-fluoro-2-(piperidin-1-yl)benzonitrile | C-2 |

Electrophilic Aromatic Substitution Limitations

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org However, the success of these reactions is highly dependent on the electronic nature of the ring. The benzene (B151609) ring in this compound is severely deactivated by the cumulative electron-withdrawing power of two fluorine atoms and a nitrile group. libretexts.orglibretexts.org These deactivating groups pull electron density from the π-system, making the ring a poor nucleophile and thus highly unreactive towards electrophiles. libretexts.orgresearchgate.net

Consequently, common EAS reactions such as Friedel-Crafts alkylation and acylation, nitration, and halogenation are generally not feasible on this substrate under standard conditions. chemistrysteps.comjove.comcutm.ac.in Friedel-Crafts reactions, in particular, fail on aromatic rings that bear strongly electron-withdrawing groups more deactivating than halogens. quora.compearson.com The Lewis acid catalysts used in these reactions (e.g., AlCl₃) can also complex with the nitrile group, further deactivating the ring. cutm.ac.inquora.com For an electrophilic substitution to occur, harsh reaction conditions would be required, which would likely lead to decomposition or reaction at the more reactive benzylic bromide position. uci.edu

Synthetic Applications of 4 Bromomethyl 2,3 Difluorobenzonitrile in Organic Chemistry

Advanced Molecular Architecture Construction

Building Block for Complex Polycyclic and Heterocyclic Systems

No specific examples of 4-(bromomethyl)-2,3-difluorobenzonitrile being utilized as a key starting material for the synthesis of complex polycyclic or heterocyclic systems have been identified in the searched literature. The construction of such scaffolds typically involves multi-step reaction sequences, and while this compound could theoretically serve as a fragment in such syntheses, no published reports detail such a pathway.

Application in Tandem and Cascade Reactions

There is no available information detailing the participation of this compound in tandem or cascade reactions. These complex transformations, where multiple bonds are formed in a single operation, require substrates with specific reactivity patterns, and the suitability of this particular compound has not been reported.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

Precursors for Prodrug Development

The concept of a prodrug is to create a bioreversible, inactive derivative of a drug that can overcome pharmaceutical and pharmacokinetic barriers. While the reactive nature of the bromomethyl group in this compound makes it a candidate for linking to a pharmacologically active molecule to form a prodrug, no specific instances of its use for this purpose are documented.

General strategies for forming prodrugs often involve creating ester, carbonate, or carbamate (B1207046) linkages between a drug and a promoiety. Theoretically, the bromomethyl group of this compound could be converted to a hydroxymethyl group, which could then be esterified with a carboxylic acid-containing drug. Alternatively, direct reaction with a carboxylate or an amine on a drug molecule could form an ester or an amino linkage, respectively. However, no specific examples of these strategies being applied with this compound are available.

The conversion of a prodrug to its active form is a critical aspect of its design. This typically occurs in the body through enzymatic or chemical means. For a prodrug derived from this compound, one could envision mechanisms such as enzymatic hydrolysis of an ester or carbamate linkage to release the active drug. However, without actual examples of such prodrugs, any discussion of their specific conversion mechanisms remains hypothetical.

Intermediates for Inhibitors of Biological Targets (e.g., Serine Proteases)

While direct synthesis of serine protease inhibitors using this compound is not extensively detailed in the reviewed literature, the utility of related fluorobenzonitrile scaffolds in this area is well-documented. Serine proteases are a class of enzymes crucial to many physiological processes, and their dysregulation is linked to various diseases, making them important therapeutic targets. google.com The development of inhibitors for specific serine proteases like kallikreins is an active area of research for treating skin diseases such as Netherton syndrome. google.com

Fluorinated benzonitriles are valuable precursors in the synthesis of these inhibitors. For instance, 2-fluorobenzonitrile (B118710) and 4-acetyl-2-fluorobenzonitrile (B1344221) have been utilized as starting materials in the creation of complex heterocyclic compounds designed to inhibit serine proteases. google.comgoogle.com Patents describe the incorporation of the fluorobenzonitrile moiety into larger molecular frameworks to produce selective inhibitors of enzymes in the coagulation cascade, such as Factor XIa. google.com The synthetic strategies often involve leveraging the nitrile group for conversion into other functional groups or using the fluorine atoms to modulate the electronic properties and binding affinity of the final molecule. The bromomethyl group on this compound offers an additional reactive handle for covalently linking the benzonitrile (B105546) core to a larger pharmacophore, a common strategy in drug design.

Synthetic Utility in Anticoagulant Research

The development of novel anticoagulants is critical for the treatment and prevention of thrombotic diseases. Research in this field often involves the synthesis of small molecules that can inhibit key enzymes in the coagulation cascade, such as thrombin and Factor Xa. googleapis.comgoogle.com Structurally related compounds, like 4-(bromomethyl)benzonitrile, serve as key intermediates in the synthesis of potent anticoagulant agents. googleapis.comacs.org

In patented synthetic routes, the bromomethyl group acts as an electrophilic site, allowing for the alkylation of nucleophilic moieties to build the core structure of the inhibitor. googleapis.comacs.org For example, 4-(bromomethyl)benzonitrile has been used in the preparation of thrombin inhibitors, which are vital for preventing blood clot formation. googleapis.comgoogleapis.com The nitrile group in these precursors is often retained in the final molecule or converted to an amidine group, which can interact with the active site of target proteases. Although specific examples employing the 2,3-difluoro substitution pattern of this compound were not prominent in the surveyed patents, the established utility of the bromomethyl benzonitrile scaffold suggests its potential as a valuable building block in this therapeutic area.

Applications in the Synthesis of Functional Materials

Precursors for Advanced Organic Electronic Materials

The unique electronic properties conferred by fluorine and nitrile substituents make this compound and its analogs attractive precursors for organic electronic materials.

Phosphorescent materials are essential for applications such as organic light-emitting diodes (OLEDs). Carbazole-based compounds are a prominent class of materials used as hosts for phosphorescent emitters. rsc.org The synthesis of these materials often involves the functionalization of a carbazole (B46965) core. Research has shown that halobenzonitriles are effective reagents for building these complex structures.

Notably, a close structural analog, 4-Bromo-3-fluorobenzonitrile, is employed in the preparation of persistent room-temperature phosphorescent dyes derived from carbazole. clockss.org The synthesis leverages the halogenated benzonitrile to introduce electron-withdrawing and electronically active groups onto the carbazole framework, which is crucial for achieving high quantum yields and desirable photophysical properties. rsc.org The bromomethyl group of this compound provides an alternative, highly reactive site for attaching the difluorobenzonitrile moiety to a chromophore core like carbazole.

Table 1: Precursors in Phosphorescent Dye Synthesis

| Precursor Compound | Resulting Material Class | Application |

| 4-Bromo-3-fluorobenzonitrile | Carbazole-derived dyes | Persistent room-temperature phosphorescence |

| 2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile | Host materials for PHOLEDs | Green and blue emitting OLEDs rsc.org |

Fluorinated compounds are of great importance in the field of liquid crystal (LC) materials, particularly for use in modern display technologies like thin-film transistor (TFT) displays. The inclusion of fluorine atoms can significantly influence the dielectric anisotropy, viscosity, and other key properties of the LC material.

A patent for the synthesis of novel liquid crystal intermediates specifically highlights the value of the 2,3-difluoro substitution pattern on a benzene (B151609) ring. The compound 4-bromo-2,3-difluorobenzaldehyde (B1293408) is described as a crucial intermediate for high-performance liquid crystal materials. The patent emphasizes that the fluorine atoms, due to their high electronegativity and minimal steric hindrance, can enhance the dipole moment without disrupting the ordered arrangement of molecules in the liquid crystal phase. Given that this compound shares the same 2,3-difluorinated aromatic core, it represents a highly promising precursor for a different class of liquid crystal compounds, with the bromomethyl and nitrile groups providing sites for further molecular elaboration. google.com

Table 2: Fluorinated Intermediates for Liquid Crystals

| Intermediate | Key Structural Feature | Rationale for Use |

| 4-bromo-2,3-difluorobenzaldehyde | 2,3-difluorophenyl group | High electronegativity of fluorine enhances dipole moment; minimal steric hindrance preserves molecular ordering. |

| 3-(4-alkylcyclohexyl)-pyridazines | Alkylcyclohexyl group | Component in liquid crystal compositions. google.com |

Materials for Polymer Science (e.g., Poly(ether nitrile) derivatives)

Poly(arylene ether nitrile) (PEN) polymers are high-performance engineering plastics known for their excellent thermal stability and mechanical properties. mdpi.com Their synthesis typically involves the nucleophilic aromatic substitution polymerization of dihalobenzonitriles with various bisphenol monomers. scispace.comresearchgate.net For instance, 2,6-dichlorobenzonitrile (B3417380) is a common monomer used to create the polyether linkages that form the polymer backbone. scispace.comresearchgate.net Similarly, fluoro displacement from monomers like 3-fluorobenzonitrile (B1294923) can be used to prepare bis(ether nitrile)s, which are precursors to poly(ether amide)s and poly(ether ester)s. rsc.org

The structure of this compound, with its activated fluorine atoms, suggests its potential role in such polymerization reactions. The fluorine atoms ortho and meta to the strong electron-withdrawing nitrile group are susceptible to nucleophilic displacement by phenoxides, which is the key bond-forming reaction in the synthesis of poly(arylene ether)s. While the primary application of the fluoro and nitrile groups would be in forming the main polymer chain, the bromomethyl group offers a distinct reactive site. This group is not typically involved in the step-growth polymerization to form the polyether backbone but could be used for post-polymerization modification, for grafting side chains onto the polymer, or for initiating other types of polymerization.

Contributions to Methodological Advancements in Drug Discovery Synthesis

The pursuit of novel therapeutic agents continually drives the development of innovative and efficient synthetic methodologies. Key areas of advancement include the stereocontrolled synthesis of chiral molecules and the intensification of reaction processes for rapid and scalable production. While direct literature detailing the use of this compound in these specific contexts is limited, its structural motifs are highly relevant to these fields.

The synthesis of enantiomerically pure chiral amines is a cornerstone of medicinal chemistry, as the stereochemistry of a drug molecule is often critical to its biological activity and safety profile. Substituted benzyl (B1604629) bromides are common electrophiles in the synthesis of N-benzylic heterocycles and other chiral amine-containing structures. nih.gov The development of catalytic enantioselective methods for the benzylation of various nucleophiles represents a significant advancement over classical approaches that often rely on chiral auxiliaries or the resolution of racemic mixtures.

While specific studies employing this compound in enantioselective alkylations to form chiral amines have not been extensively reported, the principles can be inferred from methodologies developed for analogous benzyl bromides. For instance, the merger of photoredox catalysis with organocatalysis has enabled the enantioselective α-benzylation of aldehydes, a transformation that can lead to chiral alcohol and, subsequently, chiral amine precursors. princeton.edu In such systems, a chiral imidazolidinone catalyst can effectively control the stereochemical outcome of the reaction between an aldehyde and a benzylic radical generated from the corresponding benzyl bromide. princeton.edu

| Catalyst System | Substrate Analogue | Product Type | Enantiomeric Excess (ee) | Key Features |

| Photoredox/Organocatalyst | Substituted Benzyl Bromides | Chiral Aldehyde Adducts | Typically >90% ee | Mild reaction conditions, broad substrate scope. |

| Nickel/Photoredox | N-Heterocyclic Trifluoroborates | Chiral N-Benzylic Heterocycles | Good to excellent ee | Access to pharmaceutically relevant structures. nih.gov |

| Copper(I) Catalyst | Benzyl Bromides | α-Benzylated Nitroalkanes | Not applicable (achiral) | Mild conditions, thermal redox mechanism. |

This table presents data for analogous reactions with similar substituted benzyl bromides to illustrate the potential for enantioselective synthesis.

Flow chemistry has emerged as a powerful technology in pharmaceutical development and manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. nih.govbohrium.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to improved yields, selectivities, and safer handling of hazardous reagents and reactive intermediates. nih.gov

Benzylic bromination and subsequent nucleophilic substitution reactions are well-suited for adaptation to flow chemistry protocols. The light-induced benzylic bromination of toluene (B28343) derivatives using N-bromosuccinimide (NBS) has been successfully demonstrated in a continuous-flow setup, offering a scalable and safer alternative to batch photochemical reactors. researchgate.net This suggests that the synthesis of this compound itself could be amenable to flow processing.

Furthermore, the use of benzylic bromides as reactants in continuous flow systems for the synthesis of active pharmaceutical ingredients (APIs) has been reported. For example, the synthesis of the tricyclic antidepressant Amitriptyline has been achieved in a continuous flow process involving the lithiation of a benzyl bromide derivative. jst.org.inacs.org This highlights the potential for integrating compounds like this compound into multi-step continuous syntheses. The ability to safely handle highly reactive organometallic intermediates and precisely control exothermic reactions are key advantages of this approach. acs.org

The integration of this compound into flow chemistry protocols could facilitate its use in the rapid synthesis of compound libraries for drug discovery or in the scalable production of a targeted API. The difluoro- and nitrile-substituted aromatic ring provides a handle for further functionalization, making it a valuable component in telescoped synthesis, where multiple reaction steps are performed in a continuous sequence without the isolation of intermediates. bohrium.com

| Flow Reaction Type | Reactant Analogue | Product/Intermediate | Key Advantages in Flow |

| Benzylic Bromination | Toluene Derivatives | Benzyl Bromides | Enhanced safety, scalability, precise control. researchgate.net |

| Nucleophilic Substitution | Benzyl Bromide | Amitriptyline Intermediate | Safe handling of reactive intermediates, temperature control. jst.org.inacs.org |

| Azide (B81097) Synthesis | Aryl Bromide | Benzyl Azide | Efficient multi-step synthesis of APIs. acs.org |

This table illustrates the application of flow chemistry to reactions involving compounds structurally related to this compound, demonstrating the potential for its integration into such protocols.

Computational and Theoretical Studies on 4 Bromomethyl 2,3 Difluorobenzonitrile and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 4-(bromomethyl)-2,3-difluorobenzonitrile, these calculations help in elucidating its electronic structure and predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on substituted benzonitriles have demonstrated its utility in determining optimized molecular geometries, including bond lengths and angles. For this compound, DFT calculations would typically be performed using a basis set such as B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost.

The optimized geometry would reveal the precise spatial arrangement of the atoms. Key parameters of interest include the lengths of the C-Br, C-F, and C≡N bonds, as well as the bond angles within the benzene (B151609) ring and the bromomethyl group. The presence of electronegative fluorine and bromine atoms, along with the electron-withdrawing nitrile group, is expected to influence the geometry of the benzene ring, potentially causing slight distortions from a perfect hexagonal shape.

The electronic structure analysis from DFT provides information on the distribution of electron density, dipole moment, and electrostatic potential. These properties are critical in understanding the molecule's polarity and its interactions with other molecules.

Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Benzonitriles

| Parameter | Typical Value (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-F | 1.33 - 1.36 |

| C-CN | 1.43 - 1.45 |

| C≡N | 1.15 - 1.16 |

| C-C (alkyl) | 1.51 - 1.53 |

| C-H (alkyl) | 1.09 - 1.10 |

| C-Br | 1.93 - 1.97 |

Note: These are typical values and the actual calculated values for this compound may vary.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

Table 2: Conceptual HOMO-LUMO Energies and Gap

| Orbital | Energy (eV) |

| HOMO | -7.0 to -6.0 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 5.5 to 4.5 |

Note: These are estimated energy ranges based on similar molecules and the actual values would require specific DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. wikipedia.org It provides a localized picture of bonding within a molecule, which is often more intuitive than the delocalized molecular orbitals.

Vibrational Spectroscopy Analysis

Theoretical vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules.

Theoretical Prediction of Infrared (IR) and Raman Spectra

Theoretical IR and Raman spectra for this compound can be calculated using DFT methods. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted spectra can be used to aid in the assignment of experimental spectra and to understand the nature of the molecular vibrations.

The calculations are typically performed at the same level of theory as the geometry optimization. The output provides a list of vibrational frequencies, each corresponding to a specific normal mode of vibration. The IR intensities are related to the change in the dipole moment during the vibration, while Raman activities are related to the change in polarizability.

Assignment of Vibrational Modes

The assignment of vibrational modes involves correlating the calculated frequencies with specific types of molecular motion, such as stretching, bending, and torsional vibrations. This is often aided by visualizing the atomic displacements for each normal mode. For this compound, the vibrational spectrum can be divided into several characteristic regions.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (bromomethyl) | 3000 - 2900 |

| C≡N stretching | 2240 - 2220 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-H in-plane bending | 1300 - 1000 |

| C-F stretching | 1250 - 1050 |

| C-Br stretching | 700 - 600 |

| C-H out-of-plane bending | 900 - 700 |

Note: These are expected ranges for the vibrational frequencies. The exact values depend on the specific computational method and basis set used.

The C≡N stretching vibration is typically a strong and sharp band in the IR spectrum, making it a useful diagnostic peak. The C-F and C-Br stretching vibrations are also characteristic and their positions can be influenced by the electronic environment. The various C-H stretching and bending modes of the aromatic ring and the bromomethyl group contribute to the complexity of the spectrum in their respective regions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational NMR spectroscopy has become an indispensable tool for the structural elucidation of organic compounds. rsc.org By predicting NMR parameters for a proposed structure and comparing them to experimental data, chemists can confirm or revise molecular structures with high confidence.

The prediction of proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound is typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT). nih.gov The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, for example, using the B3LYP functional with a 6-31G(d) basis set. github.io

Following geometry optimization, the NMR shielding tensors are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method. github.io More accurate chemical shift predictions may be achieved with larger basis sets, such as 6-311++G(2d,p), and functionals specifically parameterized for NMR calculations, like WP04. github.io To account for solvent effects, these calculations are frequently performed within a Polarizable Continuum Model (PCM).

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a referencing method. This often involves subtracting the calculated shielding of a reference standard, like tetramethylsilane (B1202638) (TMS), or applying a linear regression analysis based on a set of known compounds calculated at the same level of theory. escholarship.org

Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the typical output of such calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 110.5 |

| C2 | - | 148.2 (d, JCF) |

| C3 | - | 151.0 (d, JCF) |

| C4 | - | 125.8 |

| C5 | 7.65 | 129.5 |

| C6 | 7.50 | 128.0 |

| CH₂Br | 4.60 | 31.5 |

| CN | - | 115.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would depend on the specific level of theory and solvent model used. "d" indicates a doublet due to carbon-fluorine coupling.

The primary application of predicted NMR data is in structural verification. pnas.org When a new compound is synthesized, its experimental NMR spectrum is recorded. The computationally predicted spectrum for the expected structure of this compound can then be compared against these experimental results.

A strong correlation, often assessed by calculating the correlation coefficient (R²) and the mean absolute error (MAE) between the predicted and experimental shifts, provides compelling evidence for the proposed structure. comporgchem.com This process is particularly valuable for distinguishing between constitutional isomers, where differences in experimental spectra can be subtle. For complex molecules, computational analysis helps in the unambiguous assignment of each resonance to a specific atom in the molecule. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key methodology for exploring the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and the mapping of the energetic landscape of a reaction, providing insights into reaction rates and selectivity.

For this compound, a primary reaction of interest is nucleophilic substitution at the benzylic carbon. The mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1). Computational methods can be used to locate the transition state (TS) structure for these pathways. researchgate.net

A transition state is a first-order saddle point on the potential energy surface. acs.org Its geometry is located using algorithms that search for a structure with zero gradients and exactly one negative eigenvalue in its Hessian matrix (corresponding to one imaginary vibrational frequency). researchgate.net This imaginary frequency represents the motion along the reaction coordinate, for instance, the simultaneous breaking of the C-Br bond and formation of the new bond with the nucleophile in an Sₙ2 reaction. sciforum.net

The table below presents hypothetical geometric parameters for the Sₙ2 transition state of this compound with a cyanide (CN⁻) nucleophile.

| Parameter | Value |

|---|---|

| C-Br bond length (Å) | 2.25 |

| C-CN bond length (Å) | 2.10 |

| N-C-Br bond angle (°) | 178.5 |

| Imaginary Frequency (cm⁻¹) | -350 |

Note: This data is hypothetical and serves to illustrate the key parameters characterizing a calculated Sₙ2 transition state.

Once the geometries of the reactants, products, and transition states are optimized, their electronic energies can be calculated with high accuracy. These energies are then corrected for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies (G). researchgate.net

The activation energy (ΔG‡) is directly related to the reaction rate constant via the Eyring equation, allowing for the theoretical prediction of reaction kinetics. acs.org By comparing the activation barriers for competing pathways (e.g., Sₙ1 vs. Sₙ2), computational models can predict which mechanism is more favorable under given conditions. researchgate.net

Intermolecular Interactions and Molecular Recognition

The non-covalent interactions of this compound with itself or with other molecules are crucial for understanding its physical properties, crystal packing, and potential biological activity. nih.gov The molecule possesses several features that can engage in a variety of intermolecular interactions:

Dipole-Dipole Interactions: The highly polar nitrile group (-C≡N) and the electronegative fluorine and bromine atoms create significant molecular dipoles, leading to strong dipole-dipole interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of the nitrile group on another molecule. rsc.org

π-π Stacking: The electron-deficient aromatic ring, due to the fluorine and nitrile substituents, can participate in π-π stacking interactions with other aromatic systems. rsc.org

Weak Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to electronegative atoms like nitrogen, fluorine, or an oxygen atom in a solvent molecule. nih.gov

Computational methods are used to analyze and quantify these interactions. mdpi.comMolecular Electrostatic Potential (MEP) maps can visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. mdpi.comQuantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points between interacting atoms, providing evidence for and characterizing the strength of non-covalent bonds. mdpi.com Furthermore, methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, offering deep insight into the nature of the molecular recognition process. chemrxiv.org

Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. frontiersin.org In the case of this compound, several types of non-covalent interactions are anticipated to play a significant role.

The nitrile group (-CN) is a potent hydrogen bond acceptor. Theoretical studies on similar molecules often reveal the ability of the nitrogen atom to engage in hydrogen bonding with suitable donor groups. nih.gov Furthermore, the fluorine atoms, while generally weak hydrogen bond acceptors, can participate in C-H···F interactions, which, although individually weak, can collectively contribute to the stability of molecular assemblies.

A particularly interesting feature of this molecule is the presence of a bromine atom, which can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in characterizing and quantifying the strength of these interactions. nih.gov Methods like Atoms in Molecule (AIM) theory, Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) plots are used to visualize and analyze these weak interactions, providing a deeper understanding of the forces that govern molecular recognition and self-assembly. nih.gov

The interplay between hydrogen bonds and halogen bonds is a subject of considerable research, and computational modeling is essential for predicting which interaction will dominate in a given system. nih.gov The relative strengths of these interactions can be tuned by the electronic nature of the substituents on the aromatic ring.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Suitable H-donor (e.g., -OH, -NH) | Nitrile Nitrogen |

| Hydrogen Bond | C-H | Fluorine |

| Halogen Bond | Bromine (σ-hole) | Lewis Base (e.g., O, N) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| van der Waals | Entire Molecule | Other Molecules |

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can profoundly impact the properties and reactivity of a molecule by stabilizing or destabilizing the ground state, transition states, and products of a reaction. wikipedia.org For this compound, the reactivity of the bromomethyl group is particularly susceptible to solvent effects, especially in nucleophilic substitution reactions.

Computational studies on the reactivity of similar benzylic halides often employ implicit or explicit solvent models to simulate the reaction environment. The Hughes-Ingold rules provide a qualitative framework for predicting how solvent polarity will affect reaction rates. wikipedia.org For instance, in an SN2 reaction, a polar aprotic solvent is generally preferred as it can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.

The stability of the transition state is a key determinant of the reaction rate. wikipedia.org Computational methods can be used to calculate the energy of the transition state in different solvents, providing a quantitative prediction of the reaction kinetics. For example, DFT calculations have been used to study the C-CN bond activation of substituted benzonitriles in different solvents like tetrahydrofuran (B95107) (a polar aprotic solvent) and toluene (B28343) (a non-polar solvent), demonstrating the significant influence of the solvent on the reaction thermodynamics. utexas.eduacs.org

The molecular properties of this compound, such as its dipole moment and polarizability, will also be influenced by the solvent. These properties, in turn, affect its solubility and how it interacts with other molecules in solution.

Table 2: Expected Influence of Solvent Type on SN2 Reactions of this compound

| Solvent Type | Example | Expected Effect on SN2 Rate | Rationale |

| Polar Protic | Water, Methanol | Decrease | Solvation and stabilization of the nucleophile through hydrogen bonding, reducing its reactivity. |

| Polar Aprotic | DMSO, Acetonitrile | Increase | Solvation of the accompanying cation, leaving the "naked" nucleophile highly reactive. |

| Non-Polar | Toluene, Hexane | Low | Poor solubility of many nucleophiles and limited stabilization of charged intermediates or transition states. |

Emerging Research and Future Directions

Development of Novel Catalytic Transformations

Modern catalysis offers a suite of powerful tools to selectively transform simple building blocks into high-value compounds. For 4-(bromomethyl)-2,3-difluorobenzonitrile, the focus lies on creating new carbon-carbon and carbon-heteroatom bonds at the benzylic position through innovative catalytic cycles.

The carbon-bromine bond in the bromomethyl group is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency. acs.org While traditionally applied to aryl and vinyl halides, these methods are adaptable to benzylic halides like this compound. Seminal works by Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, established the foundation for these transformations. acs.org

Catalytic systems, typically based on palladium or nickel, proceed through a cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org In the context of this compound, the cycle would initiate with the oxidative addition of the palladium(0) or nickel(0) catalyst into the C-Br bond. This step is followed by transmetalation with an organometallic nucleophile (e.g., from an organoboron, organozinc, or organotin reagent) and concludes with reductive elimination to yield the coupled product and regenerate the active catalyst. acs.orgnih.gov The versatility of these reactions allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

| Coupling Reaction | Typical Catalyst | Organometallic Reagent (R-M) | Resulting Bond |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | R-B(OR)₂ (Organoboron) | C-C (sp³-sp², sp³-sp³) |

| Negishi Coupling | Pd(PPh₃)₄, Ni(acac)₂ | R-ZnX (Organozinc) | C-C (sp³-sp², sp³-sp³) |

| Stille Coupling | Pd(PPh₃)₄ | R-Sn(Alkyl)₃ (Organotin) | C-C (sp³-sp², sp³-sp) |

| Kumada Coupling | NiCl₂(dppe), PdCl₂(dppf) | R-MgX (Grignard Reagent) | C-C (sp³-sp², sp³-sp³) |

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions Applicable to Benzylic Bromides.

Regiocontrol: For this compound, regioselectivity is inherently controlled. The benzylic C(sp³)-Br bond is significantly more reactive towards oxidative addition by low-valent transition metals than the aromatic C(sp²)-F bonds. The C-F bonds are exceptionally strong and generally require specialized, highly active catalysts to participate in cross-coupling, ensuring that reactions occur exclusively at the bromomethyl position under standard conditions.

Stereocontrol: When the cross-coupling reaction creates a new stereocenter, controlling the stereochemistry becomes paramount. If this compound is coupled with a prochiral nucleophile or if a secondary benzylic halide is used, an asymmetric center can be generated. Enantioselectivity is achieved by employing chiral ligands that coordinate to the transition metal center. These ligands create a chiral environment around the metal, influencing the geometry of the key bond-forming steps (transmetalation and reductive elimination) and favoring the formation of one enantiomer over the other. The development of novel chiral ligands remains an active area of research to improve the enantiomeric excess (e.e.) and broaden the scope of asymmetric cross-coupling reactions.

Beyond metal-based systems, organocatalysis and biocatalysis are emerging as powerful strategies for asymmetric synthesis. These approaches offer mild reaction conditions and environmentally benign profiles.

Organocatalysis: Chiral small organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze asymmetric transformations. rsc.orgacs.org For this compound, a key application would be in asymmetric nucleophilic substitution reactions. A chiral organocatalyst could activate the nucleophile or the electrophile through non-covalent interactions (e.g., hydrogen bonding), guiding the nucleophilic attack to one face of the molecule and yielding an enantioenriched product. This strategy allows for the enantioselective synthesis of molecules with a newly formed stereocenter at the benzylic position.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. rsc.org Hydrolases, lyases, or transferases could potentially be engineered or selected to act on this compound or its derivatives. For instance, a hydrolase could perform a kinetic resolution of a racemic secondary alcohol derived from the title compound, or a transferase could catalyze the enantioselective addition of a nucleophile. Biocatalysis provides a sustainable pathway to chiral intermediates that are valuable in pharmaceutical and agrochemical research. rsc.orgorganic-chemistry.org

Transition Metal Catalysis for Cross-Coupling Reactions (if applicable to bromomethyl)

Advanced Synthetic Strategies

Future research will likely incorporate cutting-edge technologies to activate the C-Br bond in this compound, enabling reaction pathways that are inaccessible through traditional thermal methods.

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild way to generate reactive radical intermediates via single-electron transfer (SET) processes. cecri.res.inresearchgate.net A photocatalyst, upon absorbing visible light, becomes excited and can engage in SET with a substrate. cecri.res.in

In the case of this compound, a photocatalyst could reduce the C-Br bond, leading to its homolytic cleavage. This generates a benzylic radical centered on the CH₂ group. This highly reactive intermediate can then participate in a variety of bond-forming reactions that are complementary to two-electron pathways, such as Giese additions to electron-deficient alkenes or couplings with other radical species. nih.gov This method avoids the need for stoichiometric organometallic reagents and often proceeds under exceptionally mild conditions at room temperature. researchgate.net

| Photocatalyst Type | Example Catalyst | Activation Mechanism | Potential Application |

| Iridium Complex | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Reductive Quenching | Generation of benzyl (B1604629) radical for C-C bond formation. |

| Ruthenium Complex | Ru(bpy)₃Cl₂ | Oxidative or Reductive Quenching | Radical generation for C-C or C-heteroatom bonds. |

| Organic Dye | Eosin Y, 4CzIPN | Reductive Quenching | Mild radical generation for functional group installation. nih.gov |

Table 2: Examples of Photoredox Systems for Activation of Organic Halides.

Electrosynthesis is re-emerging as a sustainable and powerful tool in organic chemistry, using electricity as a traceless reagent to drive redox reactions. rsc.org Electrochemical methods can provide precise control over reduction or oxidation potentials, enabling highly selective transformations.